![molecular formula C20H36O5 B13896367 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid](/img/structure/B13896367.png)
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxyl and oxooctyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Oxooctyl Group: This step involves the addition of an oxooctyl group to the cyclopentyl ring, which can be done through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and oxo groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 7-[3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid
- 3-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Uniqueness
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and oxooctyl groups allows for versatile chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKMMQYALWZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
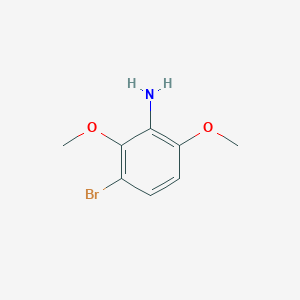
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
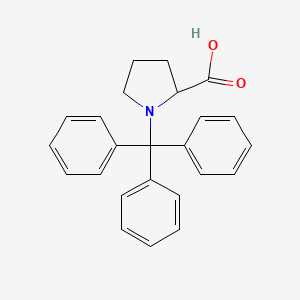
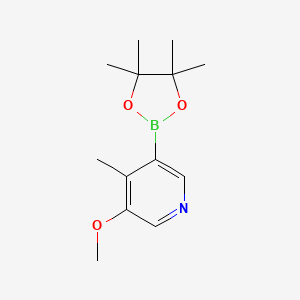

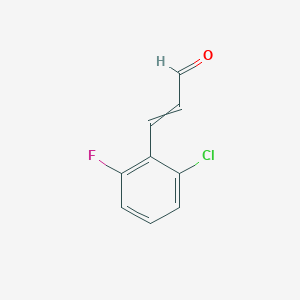
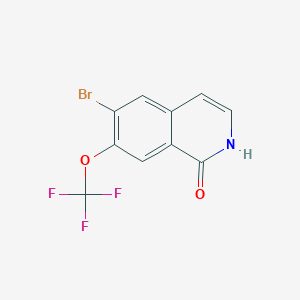
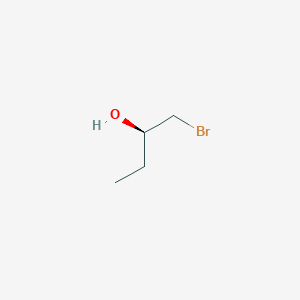
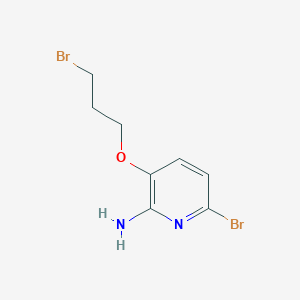
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)
![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
